molecular formula C20H26N6O2 B5381257 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol

1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol

Cat. No. B5381257
M. Wt: 382.5 g/mol
InChI Key: RZWVACMSQPBSEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol, also known as PDP, is a chemical compound that has shown potential in various scientific research applications.

Mechanism of Action

1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol acts as an inhibitor of the enzyme gamma-secretase, which is responsible for the formation of amyloid-beta plaques. By inhibiting this enzyme, 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can reduce the formation of amyloid-beta plaques and potentially slow the progression of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol also acts as a dopamine D2 receptor antagonist, which may contribute to its potential in the treatment of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
Studies have shown that 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can reduce the levels of amyloid-beta peptides in the brain, which are a hallmark of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has been shown to increase dopamine release in the brain, which may contribute to its potential in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol is that it has shown potential in various scientific research applications, including the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol. One direction is to further investigate its potential as a therapeutic agent in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its potential side effects and toxicity in animal models. Additionally, research could be conducted to develop more efficient synthesis methods for 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol. Finally, the development of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol analogs could lead to the discovery of more potent and selective inhibitors of gamma-secretase.

Synthesis Methods

The synthesis of 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol involves the reaction of 2-chloro-5-nitropyridine with 4-pyrimidin-2-yl-1,4-diazepane-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with 4-hydroxypiperidine to yield 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol.

Scientific Research Applications

1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has been studied for its potential as a therapeutic agent in various scientific research applications. One such application is in the treatment of Alzheimer's disease. Studies have shown that 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. 1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol has also been studied for its potential in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

[6-(4-hydroxypiperidin-1-yl)pyridin-3-yl]-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O2/c27-17-5-11-24(12-6-17)18-4-3-16(15-23-18)19(28)25-9-2-10-26(14-13-25)20-21-7-1-8-22-20/h1,3-4,7-8,15,17,27H,2,5-6,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWVACMSQPBSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CN=C(C=C2)N3CCC(CC3)O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.